4,4'-(2-Benzofuran-1,3-diyl)diphenol: Structural Chemistry, Synthesis, and Applications
4,4'-(2-Benzofuran-1,3-diyl)diphenol: Structural Chemistry, Synthesis, and Applications
Executive Summary
4,4'-(2-Benzofuran-1,3-diyl)diphenol , systematically known as 1,3-bis(4-hydroxyphenyl)isobenzofuran, is a highly reactive, conjugated organic molecule. Featuring an isobenzofuran core flanked by two para-substituted phenol rings, this compound serves as a critical bridge between materials science (as a specialized bisphenol monomer) and chemical biology (as a water-soluble fluorescent probe for reactive oxygen species). This whitepaper provides an in-depth technical analysis of its molecular weight, structural properties, synthetic pathways, and experimental applications.
Structural Chemistry & Molecular Weight Analysis
The molecular architecture of 4,4'-(2-Benzofuran-1,3-diyl)diphenol consists of a central isobenzofuran (2-benzofuran) moiety. Isobenzofurans are 10π-electron aromatic systems, but they possess unusually low resonance energy in the furan ring. This thermodynamic instability drives their exceptional reactivity as dienes in[4+2] cycloadditions, as the reaction restores the full 6π benzenoid aromaticity of the adjacent ring[1].
The addition of two phenol groups at the 1 and 3 positions provides two key functional advantages over the classical analogue, 1,3-diphenylisobenzofuran (DPBF):
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Enhanced Hydrophilicity: The hydroxyl (-OH) groups act as hydrogen bond donors and acceptors, significantly improving solubility in aqueous or polar biological media compared to the highly hydrophobic DPBF.
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Polymerization Potential: The bisphenol functionality allows the molecule to act as a monomer in the synthesis of specialized polycarbonates or epoxy resins.
Molecular Weight Calculation
The empirical formula for 4,4'-(2-Benzofuran-1,3-diyl)diphenol is C₂₀H₁₄O₃ .
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Carbon (C): 20 atoms × 12.011 g/mol = 240.220 g/mol
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Hydrogen (H): 14 atoms × 1.008 g/mol = 14.112 g/mol
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Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol
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Total Molecular Weight: 302.33 g/mol
Mechanistic Synthesis Pathways
The synthesis of 1,3-diaryl isobenzofurans classically relies on the addition of an aryl Grignard reagent to a 3-arylphthalide[1]. To synthesize the specific bisphenol derivative, protecting group chemistry is required to prevent the acidic phenolic protons from quenching the Grignard reagent.
The causality of this workflow is rooted in nucleophilic addition followed by acid-catalyzed rearomatization. The Grignard reagent attacks the carbonyl carbon of the phthalide, opening the lactone ring to form a lactol (hemiacetal) intermediate. Subsequent treatment with acid drives the dehydration of the lactol; the expulsion of water is thermodynamically driven by the formation of the highly conjugated isobenzofuran system[2].
Fig 1: Synthetic workflow for 4,4'-(2-Benzofuran-1,3-diyl)diphenol via Grignard addition.
Physicochemical Properties & Applications
Singlet Oxygen ( 1O2 ) Scavenging
Like DPBF, 4,4'-(2-Benzofuran-1,3-diyl)diphenol is a highly specific fluorescent probe for singlet oxygen[3]. Upon exposure to 1O2 , the isobenzofuran core undergoes a rapid, small-barrier [4+2] cycloaddition. This reaction proceeds via a zwitterionic intermediate to form an unstable 2,5-endoperoxide[4]. The endoperoxide spontaneously cleaves to yield a non-fluorescent 1,2-diaroylbenzene derivative (in this case, 1,2-bis(4-hydroxybenzoyl)benzene). The loss of fluorescence and UV-Vis absorbance at the λmax provides a direct, quantitative measure of ROS generation[5].
Fig 2: Mechanism of singlet oxygen scavenging and endoperoxide cleavage.
Advanced Polymer Monomers
Because it possesses two terminal phenolic hydroxyl groups, this molecule can undergo step-growth polymerization. Reacting it with phosgene or diphenyl carbonate yields polycarbonates with highly rigid, conjugated backbones. These polymers are of theoretical interest for optical applications, as the intact isobenzofuran core retains its fluorescence and refractive properties in the solid state.
Experimental Protocols
Synthesis and Isolation Protocol
Self-validating mechanism: The successful formation of the isobenzofuran core is immediately visually validated by the appearance of a strong yellow/orange fluorescence under UV light, which is absent in the lactol intermediate.
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Grignard Addition: To a solution of 3-(4-methoxyphenyl)phthalide (1.0 eq) in anhydrous THF at -40 °C, slowly add 4-methoxyphenylmagnesium bromide (2.5 eq, 1.0 M in THF) under an argon atmosphere[2].
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Reaction Monitoring: Warm the mixture to 0 °C and stir for 1 hour. Quench the reaction with saturated aqueous NH4Cl .
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Deprotection & Dehydration: Extract the organic layer, concentrate in vacuo, and redissolve the crude lactol in anhydrous dichloromethane (DCM). Cool to -78 °C and add Boron tribromide ( BBr3 , 3.0 eq) dropwise to simultaneously cleave the methoxy ethers and dehydrate the lactol.
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Isolation: Stir at room temperature for 2 hours, then carefully quench with saturated aqueous NaHCO3 . Extract with ethyl acetate, dry over Na2SO4 , and purify via preparative TLC (hexane/EtOAc) to yield the target diphenol[2].
Photophysical ROS Assay Protocol
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Stock Preparation: Dissolve 3.02 mg of 4,4'-(2-Benzofuran-1,3-diyl)diphenol in 1.0 mL of DMSO to create a 10 mM stock solution. Store at -20 °C in the dark to prevent auto-oxidation[3].
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Assay Setup: Dilute the stock to a working concentration of 50 µM in the target biological buffer or solvent containing the photosensitizer.
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Kinetic Measurement: Irradiate the sample to generate singlet oxygen. Continuously monitor the decrease in absorbance at the compound's λmax (approx. 415 nm) using a UV-Vis spectrophotometer.
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Quantification: Calculate the 1O2 quantum yield by plotting the logarithmic decay of absorbance over time, comparing the slope against a known standard (e.g., Rose Bengal)[5].
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of the target compound.
| Parameter | Value / Description |
| Systematic Name | 4,4'-(2-Benzofuran-1,3-diyl)diphenol |
| Molecular Formula | C₂₀H₁₄O₃ |
| Molecular Weight | 302.33 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Reactive Core | 10π-electron isobenzofuran diene |
| Primary Adduct | 2,5-Endoperoxide (upon reaction with 1O2 ) |
| Degradation Product | 1,2-Bis(4-hydroxybenzoyl)benzene |
References
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Wikipedia Contributors. "1,3-Diphenylisobenzofuran." Wikipedia, The Free Encyclopedia. Available at:[Link][1]
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National Center for Biotechnology Information (PMC). "Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O2." PMC. Available at:[Link][4]
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PubMed. "The development of 1,3-diphenylisobenzofuran as a highly selective probe for the detection and quantitative determination of hydrogen peroxide." Free Radic Res. 2017 Jan;51(1):38-46. Available at:[Link][5]
Sources
- 1. 1,3-Diphenylisobenzofuran - Wikipedia [en.wikipedia.org]
- 2. 1,3-Diphenylisobenzofuran synthesis - chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. The development of 1,3-diphenylisobenzofuran as a highly selective probe for the detection and quantitative determination of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
